molecular formula C15H17NO B1628217 2-(4-Phenoxyphenyl)propan-2-amine CAS No. 54737-66-5

2-(4-Phenoxyphenyl)propan-2-amine

Cat. No.: B1628217
CAS No.: 54737-66-5
M. Wt: 227.3 g/mol
InChI Key: YLAODKGKGJCBKP-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)propan-2-amine is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)propan-2-amine typically involves the reaction of 4-phenoxybenzonitrile with a suitable amine source. One common method includes the use of methyl lithium (MeLi) as a reagent. The reaction is carried out by adding MeLi to a solution of 4-phenoxybenzonitrile in tetrahydrofuran (THF) at low temperatures (around -78°C). After the reaction mixture is stirred and allowed to warm to room temperature, aqueous ammonium hydroxide (NH4OH) is added to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated phenoxyphenyl derivatives.

Scientific Research Applications

2-(4-Phenoxyphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenoxyphenyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-phenoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAODKGKGJCBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578012
Record name 2-(4-Phenoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54737-66-5
Record name 2-(4-Phenoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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